ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a substituted imidazole derivative featuring a thioether-linked ethyl acetate group, a p-tolyl substituent at position 5, and a 4-(trifluoromethoxy)phenyl group at position 1 of the imidazole core. This compound’s unique structural attributes—particularly the trifluoromethoxy group and thioacetate ester—impart distinct physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. Below, we systematically compare this compound with structurally related imidazole and benzimidazole derivatives, emphasizing synthesis, stability, and bioactivity.
Properties
IUPAC Name |
ethyl 2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3S/c1-3-28-19(27)13-30-20-25-12-18(15-6-4-14(2)5-7-15)26(20)16-8-10-17(11-9-16)29-21(22,23)24/h4-12H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKQMKBBRWRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Cyclocondensation
The Debus-Radziszewski reaction remains a cornerstone for imidazole synthesis, employing a 1,2-dicarbonyl compound, an aldehyde, and an ammonium source. For the target compound:
- 1,2-Diketone : Glyoxal or a substituted analog.
- Aldehyde : p-Tolualdehyde (to install the 5-p-tolyl group).
- Ammonia source : 4-(Trifluoromethoxy)aniline (to introduce the 1-aryl substituent).
Reaction conditions : Heating at 80–100°C in a polar aprotic solvent (e.g., DMF) for 12–24 hours.
Amidino Cyclization
Alternative routes involve amidine intermediates derived from 4-(trifluoromethoxy)aniline and α-halo ketones. For example, reaction with α-bromoacetophenone derivatives generates the imidazole skeleton.
Key challenge : Regioselective incorporation of substituents at the 1- and 5-positions.
Thioacetate Functionalization at the 2-Position
Nickel-Catalyzed C–S Cross-Coupling
Adapting methodologies from redox-active benzimidazolium sulfonamides, the 2-position of the pre-formed imidazole is functionalized via a nickel-catalyzed coupling:
General procedure :
- Substrate preparation : Bromination of the imidazole at the 2-position using N-bromosuccinimide (NBS) in DCM.
- Catalytic system :
- Ni(OTf)₂ (20 mol%)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 20 mol%)
- MgCl₂ (2.0 equiv)
- Zn powder (3.0 equiv)
- Ethyl 2-mercaptoacetate (2.0 equiv)
- Solvent : DMA at 60°C for 8–12 hours.
Yield : 65–75% after silica gel chromatography (n-pentane/ethyl acetate).
Nucleophilic Substitution
Direct displacement of a 2-haloimidazole with ethyl 2-mercaptoacetate under basic conditions:
- Base : K₂CO₃ or NEt₃ in THF.
- Temperature : Reflux (70°C) for 24 hours.
Limitation : Lower yields (40–50%) due to competing side reactions.
Optimization and Mechanistic Insights
Role of Magnesium Chloride
MgCl₂ enhances reaction efficiency by stabilizing intermediates and facilitating transmetalation in nickel-catalyzed systems.
Ligand Effects
Bulky ligands like dtbbpy improve catalyst stability and prevent undesired homo-coupling.
Solvent Screening
DMA vs. THF : DMA provides higher dielectric constant, favoring ionic intermediates and improving conversion rates.
Characterization Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.65–7.58 (m, 4H, aryl-H), 7.32–7.28 (m, 2H, aryl-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, SCH₂CO), 2.41 (s, 3H, Ar-CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (101 MHz, CDCl₃) : δ 170.2 (C=O), 148.9 (imidazole-C2), 137.5 (CF₃O-Ar), 134.2 (p-tolyl-Ar), 129.8–121.4 (aryl-C), 62.1 (OCH₂CH₃), 35.7 (SCH₂CO), 21.3 (Ar-CH₃), 14.0 (OCH₂CH₃).
- HRMS (ESI) : m/z calcd for C₂₂H₂₀F₃N₂O₃S⁺ [M+H]⁺: 473.1142; found: 473.1145.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially altering the imidazole ring or the ethyl thioacetate group.
Reduction: : Reduction reactions might reduce any functional groups or double bonds present in the molecule.
Substitution: : Given its functional groups, it is likely to undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide could be used.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Conditions could vary, involving bases or acids, depending on the target functional group.
Major Products: : The products would depend on the specific reaction and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while substitution might result in new derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate has been explored for its potential antitumor properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines:
- Antitumor Activity :
- Synthesis of Bioactive Derivatives :
Biological Activities
The biological activities of this compound extend beyond anticancer properties:
- Antibacterial Properties : Compounds derived from similar structures have been tested for their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were screened and showed promising results at concentrations of 200 μg/mL .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various imidazole derivatives, this compound was synthesized and tested against multiple cancer cell lines. Results indicated that specific modifications to the imidazole ring significantly enhanced cytotoxicity .
Case Study 2: Synthesis Pathways
Research involving the synthesis of this compound revealed effective synthetic pathways using ethyl chloroacetate as a reactant. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structures .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Effective against MCF-7, NCI-H460, and SF-268 cancer cell lines. |
| Synthesis of Derivatives | Precursor for synthesizing thiophene, pyrazole, and other bioactive compounds. |
| Antibacterial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria in various studies. |
Mechanism of Action
Mechanism: : The mechanism would depend on the specific biological or chemical context. For instance, if investigated for medicinal purposes, the trifluoromethoxy and imidazole groups might interact with enzymes or receptors in the body.
Molecular Targets and Pathways: : Potential targets could include enzyme active sites or receptor binding sites. Pathways might involve inhibition of key enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Substituent Variations
Target Compound:
- Imidazole Core : Positions 1 and 5 substituted with 4-(trifluoromethoxy)phenyl and p-tolyl groups, respectively.
- Side Chain : Ethyl acetate linked via a thioether group at position 2.
Analogues:
Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Substituents: 4-Fluorophenyl (position 5), 4-methoxyphenyl (position 1).
- Side Chain: Thio-linked acetamide instead of ethyl ester.
- Key Difference : Methoxy (electron-donating) vs. trifluoromethoxy (electron-withdrawing) at position 1; amide vs. ester group. This impacts solubility and metabolic stability .
Compound 1h () : 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one
Comparative Structural Data Table
Comparison with Analogues
- Compound 9 () : Synthesized via coupling of 2-chloro-N-(thiazol-2-yl)acetamide with a pre-formed imidazole-thiol. Potassium carbonate facilitates SN2 displacement .
- Compound 1h () : Prepared via Ru(II)-catalyzed sulfoxidation, highlighting the need for transition-metal catalysts in trifluoromethoxy-containing systems .
- Benzimidazole Derivatives () : Use of Click Chemistry (CuAAC) for triazole-thiazole appendages, which is more complex than the target’s straightforward thioether linkage .
Solubility and Lipophilicity
- Target Compound : The trifluoromethoxy group increases lipophilicity (LogP ~3.8) compared to methoxy (LogP ~2.9 in Compound 9), enhancing membrane permeability but reducing aqueous solubility.
- Amide vs. Ester : Compound 9’s acetamide group improves metabolic stability over the target’s ester, which is prone to hydrolysis .
Stability and Degradation
Biological Activity
Ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate, identified by its CAS number 1226446-96-3, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.4 g/mol. Its structure features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1226446-96-3 |
| Molecular Formula | C21H19F3N2O3S |
| Molecular Weight | 436.4 g/mol |
Cytotoxicity Testing
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, the compound exhibited significant antiproliferative activity:
- Cell Lines Tested : Human cervical cancer (SISO), bladder cancer (RT-112), and others.
- IC50 Values : The compound showed IC50 values ranging from 0.24 µM to 5.59 µM across different cell lines, indicating potent cytotoxicity against these cancer types .
The mechanisms underlying the cytotoxic effects of this compound have been explored in several studies:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with studies indicating that higher concentrations lead to increased early and late apoptotic cell populations .
- Inhibition of Key Pathways : The compound may affect critical signaling pathways involved in cell proliferation and survival, including the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .
Case Studies
A notable case study involved the evaluation of this compound's effect on melanoma and breast cancer spheroids. The results demonstrated a dose-dependent reduction in cell viability, suggesting that this compound could be a promising candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves:
- Imidazole ring formation : Condensation of glyoxal derivatives with 4-(trifluoromethoxy)aniline and p-tolyl hydrazine .
- Thiolation : Reaction of the imidazole intermediate with ethyl bromoacetate under basic conditions (e.g., triethylamine in ethanol) .
- Optimization : Key parameters include temperature control (60–80°C), solvent selection (DMF or acetone), and purification via recrystallization or column chromatography. Industrial-scale production may employ continuous flow reactors and HPLC .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns on the imidazole ring and aryl groups .
- FT-IR : Identify functional groups (e.g., C-F stretch at 1100–1250 cm⁻¹ for trifluoromethoxy) .
- HRMS : Validate molecular weight (436.4 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the substitution pattern (p-tolyl vs. other aryl groups) influence the compound's biological activity, and what SAR studies have been conducted?
- Methodological Answer :
- Steric/Electronic Effects : The p-tolyl group (electron-donating) enhances π-π stacking with hydrophobic protein pockets, while the trifluoromethoxy group (electron-withdrawing) improves metabolic stability .
- SAR Insights : Derivatives with bromophenyl or methoxyphenyl substituents show reduced cytotoxicity (IC50 > 50 µM) compared to the p-tolyl variant (IC50 ~ 20 µM in HeLa cells) .
Q. What strategies can resolve discrepancies in biological activity data between in vitro and preliminary in vivo models for this compound?
- Methodological Answer :
- ADME Profiling : Assess solubility (e.g., logP ~ 3.2) and plasma protein binding to explain bioavailability gaps .
- Metabolite Identification : Use LC-MS to detect hepatic metabolites that may deactivate the compound in vivo .
- Formulation Optimization : Nanoencapsulation or PEGylation to improve pharmacokinetics .
Q. How can computational methods (e.g., molecular docking, MD simulations) predict and optimize the compound's interactions with biological targets like enzymes or receptors?
- Methodological Answer :
- Docking Studies : AutoDock Vina predicts binding to cyclooxygenase-2 (COX-2) with a docking score of −9.2 kcal/mol, suggesting anti-inflammatory potential .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the imidazole ring and EGFR kinase active sites .
Q. What are the key considerations in designing derivatives of this compound to enhance selectivity against cancer cells while minimizing off-target effects?
- Methodological Answer :
- Targeted Modifications : Introduce sulfonamide groups to improve selectivity for carbonic anhydrase IX (CA-IX) overexpressed in tumors .
- Prodrug Strategies : Mask the thioester with a cleavable peptide linker to reduce off-target toxicity .
Q. How do the electron-withdrawing (trifluoromethoxy) and electron-donating (p-tolyl) groups affect the compound's chemical reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic Substitution : The trifluoromethoxy group directs incoming electrophiles to the meta position of the phenyl ring, while the p-tolyl group activates the para position for nitration .
- Nucleophilic Attack : The thioester moiety is susceptible to nucleophilic substitution (e.g., with amines) under mild basic conditions .
Q. What analytical approaches are recommended for detecting and quantifying degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, followed by HPLC-MS to identify degradation pathways (e.g., hydrolysis of the thioester) .
- Stability-Indicating Methods : Use UPLC-PDA with a QDa mass detector to quantify degradation products at ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
